molecular formula C6H3FN2O B13255774 2-Fluoro-3-isocyanatopyridine

2-Fluoro-3-isocyanatopyridine

Cat. No.: B13255774
M. Wt: 138.10 g/mol
InChI Key: HWKGLEJNGYYXCL-UHFFFAOYSA-N
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Description

2-Fluoro-3-isocyanatopyridine is a fluorinated pyridine derivative with the molecular formula C6H3FN2O.

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isocyanatopyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This property makes it a valuable tool in the design of drugs and materials with specific functionalities.

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 2-Fluoro-3-isocyanatopyridine is unique due to the presence of both fluorine and isocyanate groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions .

Biological Activity

2-Fluoro-3-isocyanatopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorine atom at the 2-position and an isocyanate group at the 3-position. This unique structure is believed to contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets. The following subsections detail its effects on different biological systems.

Antimicrobial Activity

Research indicates that derivatives of isocyanatopyridines, including this compound, exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of certain bacteria and fungi. For example, one study demonstrated that modifications to the isocyanate group can enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways. Notably, it has shown selective toxicity towards cancer cells compared to normal cells, which is a critical factor for therapeutic development .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound provides insights into how structural modifications influence its biological activity. Key findings include:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Variation in halogen substituentsAltered binding affinity to target enzymes
Changes in the isocyanate groupEnhanced reactivity with biological targets

These modifications have been systematically studied to optimize the compound's efficacy while minimizing toxicity .

Case Studies

  • Antibacterial Study : A recent study investigated the efficacy of this compound against multi-drug resistant bacterial strains. The compound demonstrated significant inhibition at low micromolar concentrations, with minimal cytotoxicity to human cell lines .
  • Cancer Research : In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies suggested involvement of oxidative stress pathways leading to cell death .

Properties

Molecular Formula

C6H3FN2O

Molecular Weight

138.10 g/mol

IUPAC Name

2-fluoro-3-isocyanatopyridine

InChI

InChI=1S/C6H3FN2O/c7-6-5(9-4-10)2-1-3-8-6/h1-3H

InChI Key

HWKGLEJNGYYXCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)N=C=O

Origin of Product

United States

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